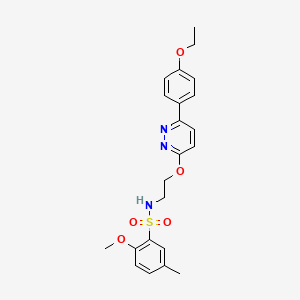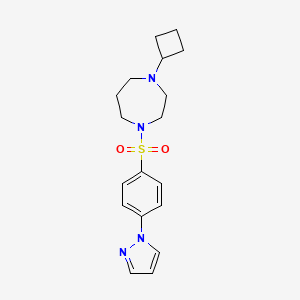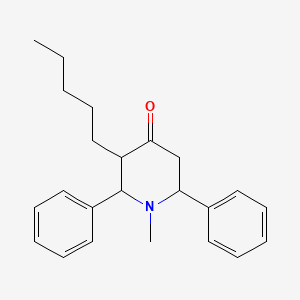![molecular formula C13H16N2O4 B2955955 3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione CAS No. 2490430-37-8](/img/structure/B2955955.png)
3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactivity and Mechanistic Insights
Research into related compounds, such as β-O-4-type lignin model compounds, reveals the importance of structural components in determining the mechanism of reactions, highlighting the significance of methoxy groups and the structural configuration in acidolysis processes. Such studies provide a foundational understanding of how similar compounds might behave under specific conditions, which could be applicable to understanding the reactivity of "3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione" (Yokoyama, 2015).
Material Science Applications
The development of methylene-linked liquid crystal dimers and their unique phase behaviors demonstrate the potential of complex organic molecules in creating advanced materials with specific optical and electronic properties. This research area's exploration contributes to understanding how structural modifications can tailor material properties, which might inspire investigations into similar applications for "this compound" (Henderson & Imrie, 2011).
Advanced Synthesis and Catalysis
Investigations into azines and their derivatives underscore the breadth of chemical synthesis, exploring how these compounds can be utilized in creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials. The insights gained from these studies can inform approaches to synthesizing and manipulating compounds like "this compound" for specific applications (Safari & Gandomi-Ravandi, 2014).
Organic Electronics and Photovoltaics
Research on BODIPY-based materials, known for their fluorescence and electronic properties, illustrates the potential of organic compounds in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells. This domain's progress suggests avenues for employing "this compound" in similar applications, leveraging its structural features for electronic or photonic applications (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-4-3-9(11(7-10)19-2)8-15-12(16)5-6-14-13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQFWREGGSCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)CCNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)

![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)
